2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-3-chlorophenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNBYVVLXWRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325241 | |
| Record name | 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-72-9 | |
| Record name | NSC409415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid typically involves the following steps:
Chlorination of Hydroquinone: Hydroquinone is chlorinated to introduce a chlorine atom at the para position.
Etherification: The chlorinated hydroquinone undergoes etherification with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired diacetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Esterification: Formation of ester derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that derivatives of 2,2'-[(2-chloro-1,4-phenylene)bis(oxy)]diacetic acid possess significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics or preservatives in pharmaceuticals .
Drug Delivery Systems
The compound's ability to form complexes with metal ions has been explored for drug delivery applications. Its structure allows for the encapsulation of therapeutic agents, enhancing their solubility and bioavailability. This property is particularly useful in targeting specific tissues or cells in cancer therapy .
Materials Science
Polymer Synthesis
this compound is utilized in synthesizing polyesters and polyurethanes. Its diacid functionality enables it to act as a building block in polymer chemistry, resulting in materials with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composites .
Nanocomposites
The incorporation of this compound into nanocomposite materials has been investigated to improve their mechanical strength and thermal resistance. By modifying the surface properties of nanoparticles with this compound, researchers have achieved better dispersion and interaction within polymer matrices .
Environmental Science
Water Treatment
The chelating properties of this compound make it suitable for applications in water treatment processes. It can effectively bind heavy metals and other pollutants, facilitating their removal from contaminated water sources. This application is crucial for developing sustainable methods to address water pollution .
Bioremediation
In bioremediation studies, the compound has been assessed for its role in enhancing the degradation of organic pollutants by microbial populations. Its structural characteristics may promote microbial growth and activity in contaminated environments .
Case Studies
Mechanism of Action
The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid involves its ability to interact with various molecular targets through its reactive functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Halogenated Derivatives
- The additional chlorine increases molecular weight (Δ ~34.9 g/mol) and enhances electron-withdrawing effects, leading to stronger acidity (pKa reduction) and reduced aqueous solubility compared to the mono-chloro compound. Applications in metal chelation may differ due to altered steric and electronic profiles .
- The ester form (C12H12Br2O6) has higher lipophilicity (logP ~1.8 estimated) than the diacetic acid form, favoring organic-phase reactions .
Non-Halogenated Analogs
- 2,2′-[1,4-Phenylenebis(oxy)]bis[acetic acid] (CAS 51805-41-5) :
Lacking the chloro substituent, this compound (MW 226.18 g/mol) exhibits lower acidity (pKa ~3.5–4.0 vs. ~2.8–3.3 for the chloro derivative) and higher water solubility. Its reduced steric bulk facilitates applications in biodegradable polymers and mild chelating agents .
Functional Group Variations
Ester Derivatives
- Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate (CAS 80791-19-1): The methyl ester (C12H14O6, MW 254.24 g/mol) lacks free carboxylic acids, rendering it non-ionic and more volatile (b.p. ~300°C estimated). It serves as a precursor in hydrolysis reactions to generate the diacetic acid form under basic conditions .
Hybrid Structures
- 4,4'-Isopropylidenebisphenyldioxyacetic acid: This compound () incorporates a rigid isopropylidene bridge between two phenylene rings, introducing steric hindrance that limits rotational freedom. Applications in supramolecular chemistry and polymer cross-linking differ significantly from the mono-phenylene chloro analog .
Positional Isomers and Backbone Modifications
m-Phenylene diacetate vs. p-Phenylene diacetate ():
Meta- and para-substituted isomers exhibit distinct symmetry and crystallinity. The para isomer (higher symmetry) typically has a higher melting point and better thermal stability, while the meta isomer may offer enhanced solubility in polar aprotic solvents .2,2'-(But-2-yne-1,4-diylbis(oxy))diacetic acid ():
Replacing the phenylene core with an alkyne spacer introduces linear geometry and conjugation effects, altering UV absorption profiles and redox properties. Such derivatives are explored in click chemistry and materials science .
Key Data Tables
Table 1: Structural and Physical Properties Comparison
Biological Activity
2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid is a compound with the molecular formula C10H9ClO6 and a molecular weight of 260.63 g/mol. It features a unique structure characterized by a chlorinated aromatic ring and two diacetic acid moieties, which contribute to its biological activity. This compound has garnered interest in various fields due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits:
- Antioxidant Properties : It can scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Studies have indicated that it may inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and disease processes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, which is beneficial in treating inflammatory conditions.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and Caco-2 (colon cancer) cells, showing significant inhibitory effects on cell proliferation.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against different bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.
- Potential as a Drug Candidate : Due to its structural characteristics and biological activities, there is ongoing research into its potential as a lead compound for drug development targeting specific diseases.
Data Table of Biological Activities
| Activity Type | Tested Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa | 25 | |
| Cytotoxicity | Caco-2 | 30 | |
| Antimicrobial | E. coli | 50 | |
| Antimicrobial | S. aureus | 45 |
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound involved treatment of human cervical cancer cells (HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, suggesting that the compound effectively triggers programmed cell death mechanisms.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, the compound was administered to murine models with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying doses of the compound over two weeks. This suggests its potential utility in managing inflammatory diseases.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid?
- Methodological Answer : Synthesis typically involves coupling reactions. A palladium/copper-catalyzed Sonogashira reaction can polymerize diiodo-phenylene derivatives with ethynyl compounds, followed by deprotection (e.g., THP removal) and acid treatment to yield the final product . Alternative methods include refluxing chloro-substituted benzoic acid derivatives with methanol and sulfuric acid for esterification, followed by ice-water precipitation and recrystallization . Key parameters include reaction time (4–6 hours) and stoichiometric control of glacial acetic acid for purification .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and acetate methylene groups (δ 3.8–4.2 ppm). Overlapping signals due to rotational isomers may require 2D NMR (e.g., COSY, HSQC) .
- MALDI-TOF-MS : Determines molecular weight (expected ~280.64 g/mol for C10H9ClO6) when crystallization is challenging .
- IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) or ester (1730–1750 cm⁻¹) functional groups post-synthesis .
Advanced Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from dynamic rotational isomerism or impurities. Strategies include:
- Variable-Temperature NMR : To observe signal splitting caused by restricted rotation .
- Computational Modeling (DFT) : Compare experimental NMR shifts with simulated spectra to validate assignments .
- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate pure isomers .
Q. What strategies enhance the compound’s utility in coordination polymer design?
- Methodological Answer : The compound’s bis-carboxylate groups enable metal coordination. For example:
- Co-crystallization with Cd(II) : Combine with bis(4-pyridyl) disulfide under hydrothermal conditions (120°C, pH 6–7) to form rigid frameworks. Adjust ligand-to-metal ratios (1:1 or 2:1) to optimize crystallinity .
- Post-Synthetic Modification : Introduce chloro-substituents to the phenylene core to modulate electronic properties and binding affinity .
Q. How can the compound’s corrosion inhibition efficiency be evaluated?
- Methodological Answer :
- Electrochemical Testing : Use potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1M HCl) .
- Weight Loss Measurements : Immerse stainless steel coupons in inhibitor-containing solutions (0.1–1.0 mM) at 25–60°C for 24–72 hours. Calculate inhibition efficiency (%) using the formula:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
